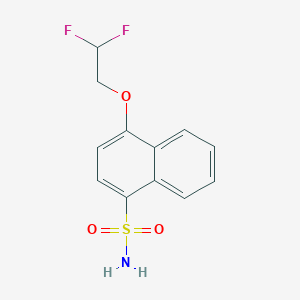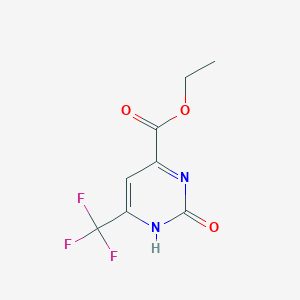
Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate is a synthetic organic compound known for its unique chemical structure and properties
Métodos De Preparación
The synthesis of Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate involves several steps. One common method includes the reaction of ethyl cyanoacetate with trifluoroacetic anhydride, followed by cyclization with urea under acidic conditions. The reaction conditions typically involve temperatures ranging from 60°C to 80°C and a reaction time of several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition: It can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, with reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrimidine derivatives and complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate: This compound has a similar trifluoromethyl group but differs in the pyridine ring structure.
Ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate: This compound contains a pyran ring and a benzamido group, offering different chemical properties and reactivity.
6-trifluoromethyl-substituted thiopyrano[3,4-d]isoxazole derivatives:
The uniqueness of this compound lies in its specific pyrimidine ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H7F3N2O3 |
|---|---|
Peso molecular |
236.15 g/mol |
Nombre IUPAC |
ethyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H7F3N2O3/c1-2-16-6(14)4-3-5(8(9,10)11)13-7(15)12-4/h3H,2H2,1H3,(H,12,13,15) |
Clave InChI |
XGZCAAYJNHGIFZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=O)NC(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride](/img/structure/B13507132.png)
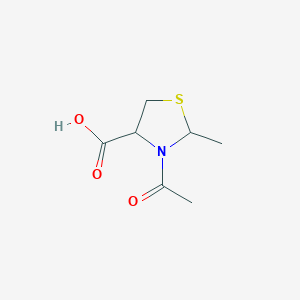

![rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans](/img/structure/B13507144.png)
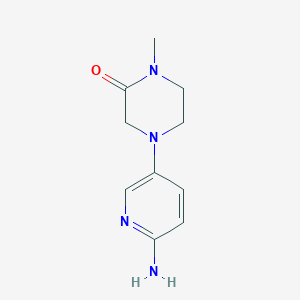
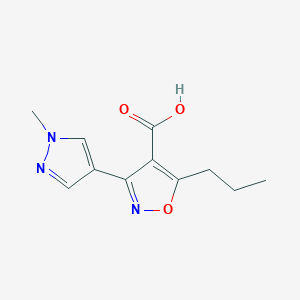

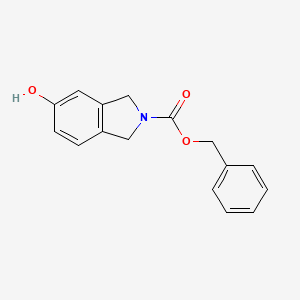
![4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid](/img/structure/B13507186.png)
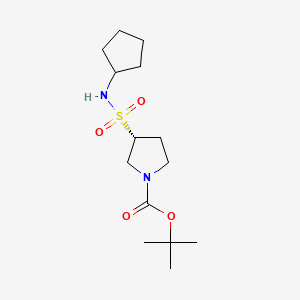
![4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B13507213.png)
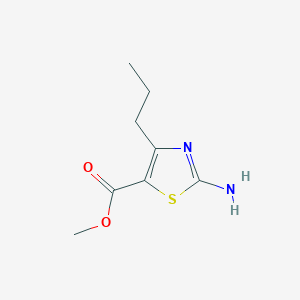
![O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B13507215.png)
